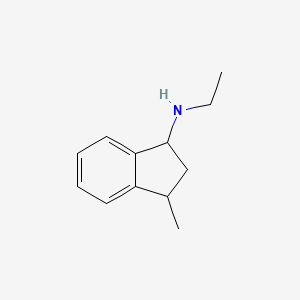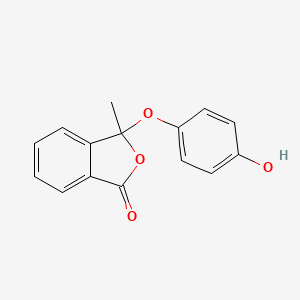
3-(4-Hydroxyphenoxy)-3-methyl-2-benzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Hydroxyphenoxy)-3-methylisobenzofuran-1(3H)-one is an organic compound known for its unique structural properties.
Vorbereitungsmethoden
The synthesis of 3-(4-Hydroxyphenoxy)-3-methylisobenzofuran-1(3H)-one typically involves multiple steps. One common method includes the reaction of 4-hydroxyphenol with 3-methylisobenzofuran-1(3H)-one under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
3-(4-Hydroxyphenoxy)-3-methylisobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄), resulting in the formation of hydroquinones.
Wissenschaftliche Forschungsanwendungen
3-(4-Hydroxyphenoxy)-3-methylisobenzofuran-1(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Wirkmechanismus
The mechanism of action of 3-(4-Hydroxyphenoxy)-3-methylisobenzofuran-1(3H)-one involves its interaction with reactive oxygen species (ROS). The compound reacts with ROS, leading to the formation of phenoxyl radicals, which subsequently undergo radical-radical reactions and product hydrolysis. This process results in the release of fluorescein, making it a valuable tool for detecting and studying ROS .
Vergleich Mit ähnlichen Verbindungen
3-(4-Hydroxyphenoxy)-3-methylisobenzofuran-1(3H)-one can be compared with other similar compounds such as:
4-(3-Hydroxyphenoxy)benzoic acid: Both compounds share the phenoxy group but differ in their core structures and specific applications.
2-(4-Hydroxyphenoxy)propionic acid: This compound also contains the hydroxyphenoxy group but has different functional groups, leading to varied chemical behaviors and uses.
4-[4-(4-Hydroxyphenoxy)phenoxy]phenol: Known for its antiproliferative effects, this compound is structurally similar but has distinct biological activities.
The uniqueness of 3-(4-Hydroxyphenoxy)-3-methylisobenzofuran-1(3H)-one lies in its specific structural configuration, which imparts unique chemical and biological properties, making it a versatile compound in various research fields.
Eigenschaften
CAS-Nummer |
93037-07-1 |
|---|---|
Molekularformel |
C15H12O4 |
Molekulargewicht |
256.25 g/mol |
IUPAC-Name |
3-(4-hydroxyphenoxy)-3-methyl-2-benzofuran-1-one |
InChI |
InChI=1S/C15H12O4/c1-15(18-11-8-6-10(16)7-9-11)13-5-3-2-4-12(13)14(17)19-15/h2-9,16H,1H3 |
InChI-Schlüssel |
UOCFWZGFOOXRQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C(=O)O1)OC3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



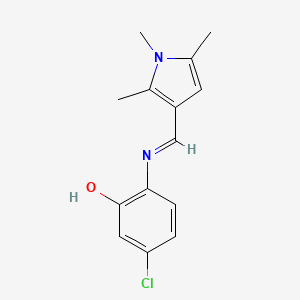

![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride](/img/structure/B12869157.png)
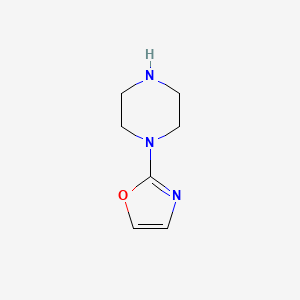
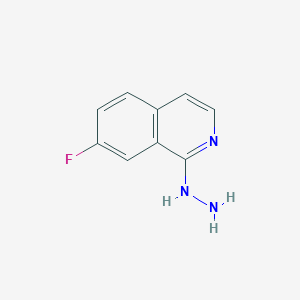
![2-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12869174.png)
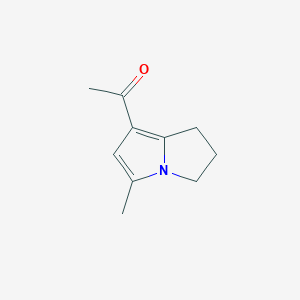
![1-(7-Methoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869184.png)
![Isopropyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B12869188.png)
![5-chloro-4-methyl-1H-pyrazolo[1,5-c][1,2,3]triazole](/img/structure/B12869196.png)


